4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound. Its complex structure reflects its potential significance in various fields including chemistry, biology, medicine, and industry. The molecule consists of a morpholine ring, a pyrrolidine carboxyl group, and a 1,2,4-oxadiazole ring, which contribute to its unique reactivity and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine can be achieved through several synthetic routes. A common method involves:
Formation of the 1,2,4-oxadiazole ring : This can be synthesized via the reaction of an appropriate nitrile with hydrazine to form an amidoxime, which is then cyclized in the presence of an acid or base.
Attachment of the propan-2-yl group : Introducing the isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of a strong base.
Coupling with morpholine and pyrrolidine derivatives : The final product is formed by coupling the prepared 1,2,4-oxadiazole derivative with morpholine and pyrrolidine carboxyl derivatives under specific conditions, typically involving condensation reactions or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would require scalable and efficient procedures, often involving automated synthesis robots, optimized solvent systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation : Can be oxidized to form various oxadiazole derivatives depending on the oxidizing agent used.
Reduction : The 1,2,4-oxadiazole ring can be reduced under specific conditions, altering its structural properties.
Substitution : The compound undergoes substitution reactions, particularly at the oxadiazole ring and morpholine moiety.
Common Reagents and Conditions Used:
Oxidation : Agents like potassium permanganate or hydrogen peroxide.
Reduction : Lithium aluminum hydride or catalytic hydrogenation.
Substitution : Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation products : Various oxadiazole derivatives with altered functional groups.
Reduction products : Reduced oxadiazole derivatives, sometimes yielding amine groups.
Substitution products : Compounds with substituted functional groups at the oxadiazole or morpholine rings.
Scientific Research Applications
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine has broad applications in several fields:
Chemistry : Used as a building block in organic synthesis for creating complex molecules.
Biology : Serves as a ligand in biochemical assays and enzyme studies.
Medicine : Investigated for its potential pharmacological properties, including antiviral and antibacterial activities.
Industry : Employed in the development of new materials with specific properties, such as advanced polymers.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound's effects are largely dependent on its interaction with molecular targets, which may include:
Enzyme Inhibition : Inhibiting specific enzymes by binding to their active sites.
Receptor Binding : Modulating receptor activity through competitive or non-competitive interactions.
Pathway Modulation : Altering biochemical pathways by influencing signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: This compound stands out due to its unique combination of a 1,2,4-oxadiazole ring and morpholine structure. Similar compounds include:
4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine : Lacks the isopropyl group, leading to different reactivity and properties.
4-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine : Contains an ethyl group instead of isopropyl, affecting steric and electronic characteristics.
4-{[3-(phenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine : The presence of a phenyl group introduces aromaticity, altering its chemical behavior.
These comparisons highlight the uniqueness of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine in terms of its structural attributes and functional potential.
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Properties
IUPAC Name |
[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-11(2)14-16-13(22-17-14)10-18-7-8-21-12(9-18)15(20)19-5-3-4-6-19/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQJEEVAOWEIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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